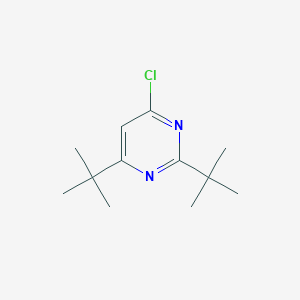

2,4-Di-tert-butyl-6-chloropyrimidine

Vue d'ensemble

Description

“2,4-Di-tert-butyl-6-chloropyrimidine” is a chemical compound with the molecular formula C12H19ClN2 . It is used in pharmaceutical intermediates and as medicine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, new air and moisture stable di-tert-butyltin complexes derived from 2-mercaptopyridine (HSpy), [tBu2Sn(Spy)2], [tBu2Sn(Cl)(Spy)] and 4,6-dimethyl-2-mercaptopyrimidine (HSpymMe2) [tBu2Sn(Cl)(SpymMe2)], have been prepared and utilized as single-source molecular precursors for the preparation of orthorhombic SnS nanoplatelets .Molecular Structure Analysis

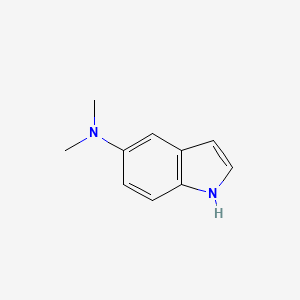

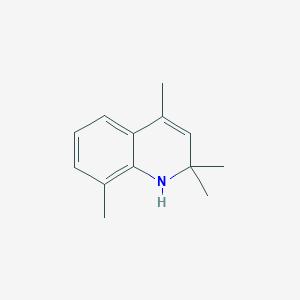

The molecular structure of “2,4-Di-tert-butyl-6-chloropyrimidine” is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is substituted at the 2 and 4 positions with tert-butyl groups and at the 6 position with a chlorine atom .Physical And Chemical Properties Analysis

“2,4-Di-tert-butyl-6-chloropyrimidine” is a solid compound . It has a molecular weight of 170.64 . The compound is stable under normal conditions, but it should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

1. Pyrimidine-Containing β-Iminoenolate Difluoroboron Complexes

2,4-Di-tert-butyl-6-chloropyrimidine is used in synthesizing new pyrimidine-containing β-iminoenolate difluoroboron complexes. These complexes can self-assemble into organogels and are employed as π-gelators and mechanofluorochromic dyes. They demonstrate strong yellow light emission and can detect TFA vapor, displaying reversible mechanofluorochromic behavior (Mi et al., 2018).

2. Stannylation Reaction and Cross-Couplings in Pyrimidines

This compound is involved in stannylation reactions and cross-couplings in pyrimidines, a process crucial for forming new carbon-carbon bonds. Such reactions are essential in the synthesis of various chemical compounds, demonstrating its versatility in chemical synthesis (Majeed et al., 1989).

3. Histamine H4 Receptor Ligands

2,4-Di-tert-butyl-6-chloropyrimidine forms part of the structure in a series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor. These compounds have shown potential as anti-inflammatory agents and in pain management (Altenbach et al., 2008).

4. Alternative to Non-Nucleophilic Hindered Bases

The compound is an alternative to non-nucleophilic hindered bases in chemical synthesis. It is shown to be effective in synthesizing vinyl triflates, highlighting its role as a versatile reagent in organic synthesis (Herrera-Fernández et al., 2007).

5. Zinc Complexes of Schiff and Mannich Bases

In the study of zinc complexes, 2,4-Di-tert-butyl-6-chloropyrimidine plays a role in the formation of Schiff and Mannich bases. These complexes are significant in studying the spin interaction in such compounds, contributing to understanding the magnetic properties of materials (Orio et al., 2010).

6. Cyclization of 6-Arylethynylpyrimidines

The compound is used in the cyclization of 6-arylethynylpyrimidines, leading to the preparation of pyrido[4,3-d]pyrimidines. This process is significant in the development of novel compounds with potential applications in various fields (Čikotienė et al., 2009).

7. Interaction with Glycine Esters

2,4-Di-tert-butyl-6-chloropyrimidine interacts with glycine esters, leading to the formation of derivatives with potential biological activity. This underscores its role in medicinal chemistry (Zinchenko et al., 2018).

8. Novel Polyimides with Low Dielectric Constant

This compound is used in synthesizing new polyimides that exhibit low dielectric constants, highlighting its application in materials science, particularly in the development of advanced polymers (Chern & Tsai, 2008).

9. Spiro[6-azaperimidine-2,4′-cyclohexa-2′,5′-dien]-1′-one Derivatives

In the synthesis of spiro[6-azaperimidine-2,4′-cyclohexa-2′,5′-dien]-1′-one derivatives, the compound demonstrates photo- and thermochromic properties in solutions. This is significant for applications in photochemistry (Komissarov et al., 1997).

Orientations Futures

The future directions for “2,4-Di-tert-butyl-6-chloropyrimidine” could involve further investigation and exploration of its potential in various applications. For instance, the compound could be studied for its potential use in the synthesis of new materials or as a precursor for the preparation of other chemical compounds .

Propriétés

IUPAC Name |

2,4-ditert-butyl-6-chloropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClN2/c1-11(2,3)8-7-9(13)15-10(14-8)12(4,5)6/h7H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZQYZYOGQBJNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC(=N1)C(C)(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463751 | |

| Record name | 2,4-di-tert-butyl-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Di-tert-butyl-6-chloropyrimidine | |

CAS RN |

69050-89-1 | |

| Record name | 2,4-di-tert-butyl-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Silane, [1-cyclopentene-1,2-diylbis(oxy)]bis[trimethyl-](/img/structure/B3056026.png)

![3-[5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3056027.png)

![2-({[(Benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B3056028.png)